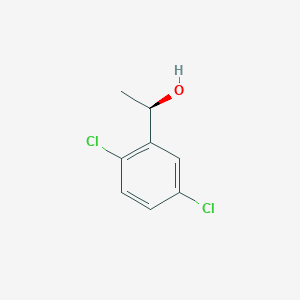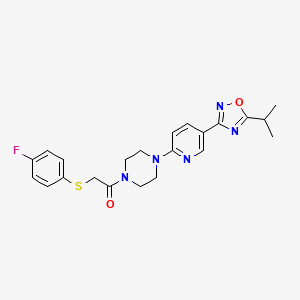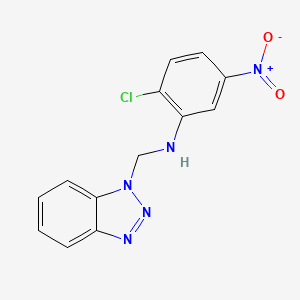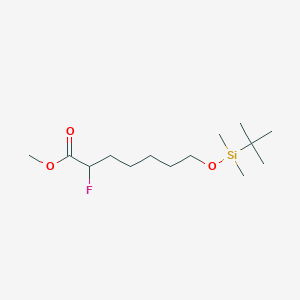
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP). It has been studied for its analgesic potential .
Synthesis Analysis
The synthesis of TFMP derivatives involves nucleophilic substitution reactions with a variety of alkylating agents . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . The specific molecular structure of this compound is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The specific physical and chemical properties of “this compound” are not provided in the available resources.Scientific Research Applications
Anticancer Properties
Hydantoin derivatives, including those similar in structure to 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, have been studied for their potential anticancer properties. A study on novel spirohydantoin compounds demonstrated their ability to induce growth inhibition followed by apoptosis in leukemia cells, suggesting a mechanism of action involving the mitochondrial pathway and implications for leukemia therapy (Kavitha et al., 2009).
Synthesis and Structural Analysis
The synthesis and applications of glycolurils and their analogues, which are structurally related to the compound , have been extensively studied. Glycolurils find applications across various fields including pharmacology, explosives, and supramolecular chemistry, highlighting the versatility of these compounds and their derivatives (Kravchenko et al., 2018).
Antinociceptive Effects
Research on imidazolidine derivatives, such as hydantoins, indicates their therapeutic applications beyond anticancer properties. For instance, a specific hydantoin derivative exhibited significant antinociceptive effects in mice, mediated probably by anti-inflammatory mechanisms. This suggests the potential for developing novel pain management therapies based on such compounds (Queiroz et al., 2015).
Antimicrobial Activities
Novel N-substituted azetidinone, imidazolidinone, and tetrazole compounds incorporating a quinazolin-4(3H)-one structure have shown promising results in antimicrobial activity screening. These findings indicate a potential pathway for the development of new antimicrobial agents based on structural modifications of the core imidazolidinone ring (Sahib, 2018).
Mechanism of Action
properties
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)



![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)


![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
